Adrafinil

Pharmacokinetics Prodrug Conversion Comparative Potency

Adrafinil is a benzhydryl sulfinyl acetohydroxamic acid prodrug undergoing 75% hepatic CYP450 metabolism to the active eugeroic modafinil. Its prodrug-dependent activation (parent t½ ≈1.08h; metabolite t½ 12–15h) introduces dose-dependent hepatic enzyme engagement absent with direct modafinil—making it indispensable for DILI mechanistic studies, CYP450 bioactivation research, and enantioselective chiral PK method development. Its documented hepatotoxicity and market withdrawal position it as a validated positive control for metabolic idiosyncrasy investigations. Procure ≥98% purity research-grade adrafinil for reproducible in vitro and in vivo protocols.

Molecular Formula C15H15NO3S
Molecular Weight 289.4 g/mol
CAS No. 63547-13-7
Cat. No. B1666621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrafinil
CAS63547-13-7
Synonymsadrafinil
adrafinyl
benzhydrylsulfinylacetohydroxamic acid
CRL 40028
CRL-40028
Olmifon
Molecular FormulaC15H15NO3S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO
InChIInChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
InChIKeyCGNMLOKEMNBUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adrafinil (CAS 63547-13-7) Compound Profile and Key Characteristics


Adrafinil (CRL-40028, Olmifon), identified by CAS number 63547-13-7, is a small-molecule synthetic compound in the benzhydryl sulfinyl class . It is primarily recognized as a prodrug, undergoing extensive hepatic metabolism to its principal active metabolite, modafinil, which is responsible for its wakefulness-promoting and potential cognitive-enhancing effects [1]. This conversion is a key differentiator from its direct metabolite and analogs.

Why Substituting Adrafinil with Modafinil or Other In-Class Agents is Not a 1:1 Interchange


While adrafinil and modafinil are pharmacologically linked, their interchangeability is precluded by distinct pharmacokinetic profiles and safety considerations. Adrafinil is a prodrug requiring first-pass metabolism to the active modafinil [1], introducing a delay in onset and a conversion ratio [2]. Furthermore, adrafinil exhibits a different side effect profile, including a risk of elevated liver enzymes and other adverse reactions not seen with the same frequency in modafinil [3]. These quantifiable differences in onset, potency, and safety burden mean that direct substitution without accounting for these factors would lead to different in vivo exposures and outcomes.

Quantitative Differentiation of Adrafinil: Head-to-Head and Cross-Study Evidence


In Vivo Metabolic Conversion: A 3:1 Potency Ratio Relative to Modafinil

Adrafinil is a prodrug that undergoes hepatic conversion to the active metabolite modafinil. This conversion is not stoichiometric; a 3:1 mass ratio is required to achieve comparable effects. A 300 mg dose of adrafinil is required to produce an effect equivalent to a 100 mg dose of modafinil [1]. This difference in potency is a primary factor for dose selection in procurement and experimental design.

Pharmacokinetics Prodrug Conversion Comparative Potency

Onset of Action: Adrafinil Exhibits a 45-150 Minute Delay Relative to Modafinil

Due to its status as a prodrug requiring first-pass metabolism, adrafinil has a significantly delayed onset of action. Peak plasma concentrations of the active metabolite are reached later, with effects typically noticeable within 45-60 minutes under optimal conditions [1], while modafinil's onset can be as fast as 90 minutes [2]. The time for adrafinil's metabolite to accumulate to active levels can extend up to 150 minutes [2]. This delay is a key differentiator in study protocols requiring rapid pharmacodynamic assessment.

Pharmacokinetics Onset of Action Metabolic Delay

Hepatic Metabolism and Safety Profile: A Notable Concern for Adrafinil

Adrafinil's hepatic metabolism to modafinil is associated with a higher incidence of adverse events, including significant liver enzyme elevations. Clinical data shows ALT elevations at a rate of 6.3% in patients receiving 300 mg/day [1]. In contrast, modafinil, while also metabolized in the liver, does not carry the same well-documented risk of hepatotoxicity [2]. The metabolic pathway of adrafinil is also thought to induce CYP enzymes (CYP1A2, CYP2D6, and CYP3A4), which can alter the pharmacokinetics of co-administered drugs [3], a property that must be considered in polypharmacy research.

Hepatotoxicity Safety Pharmacology Enzyme Induction

Solubility Profile: Limited Aqueous Solubility of Adrafinil Guides Formulation Choices

Adrafinil demonstrates poor solubility in water, which directly impacts its formulation and application. It is practically insoluble in water (<1 g/L) but shows good solubility in organic solvents like DMSO (up to 57 mg/mL) . This property is typical of the class but is a concrete, measurable parameter that dictates the choice of solvent for in vitro assays and pre-formulation studies, distinguishing it from more water-soluble alternatives in the same functional category.

Preformulation Solubility DMSO

Alpha-1 Adrenergic Agonism: A Common but Not Uniquely Differentiated Mechanism

Adrafinil is believed to act as an alpha-1 adrenergic receptor agonist, a mechanism that is also attributed to its metabolite, modafinil . While some sources suggest modafinil may possess greater selectivity for this receptor [1], direct quantitative comparisons (e.g., Ki or EC50 values) between adrafinil and modafinil at the alpha-1 adrenoceptor are not available in the retrieved literature. The functional evidence from in vivo studies shows that adrafinil can antagonize prazosin-induced effects, supporting its alpha-1 agonist role . However, without comparative binding data, this mechanism does not provide a robust quantitative basis for differentiation.

Pharmacology Mechanism of Action Receptor Binding

Disposition Half-Life: A Complex Differentiation Driven by Metabolism

The pharmacokinetic profile of adrafinil is defined by its role as a prodrug. Adrafinil itself has a short elimination half-life of approximately 1 hour [1]. However, its principal active metabolite, modafinil, has a much longer half-life of 12-15 hours [2]. This biphasic profile creates a unique temporal signature. While modafinil administered directly also has a 12-15 hour half-life, the overall duration of effect from adrafinil can be perceived as longer due to the delayed conversion. This difference is critical for designing dosing schedules in long-term studies and for predicting washout periods.

Pharmacokinetics Half-Life Metabolism

Adrafinil (63547-13-7) Application Scenarios Based on Verified Differentiation


Pharmacokinetic Studies Investigating Prodrug Conversion and Metabolite Kinetics

Adrafinil is the ideal candidate for preclinical and clinical pharmacokinetic studies focused on prodrug activation. Its unique profile, featuring a short 1-hour half-life for the parent drug and a 12-15 hour half-life for its active metabolite modafinil [1], makes it a valuable tool compound. Researchers investigating first-pass metabolism, the kinetics of prodrug activation, or the pharmacodynamics of delayed-action agents would select adrafinil over modafinil to model these specific temporal effects.

Studies Requiring a Distinct Safety Profile or Regulatory Status

Adrafinil's documented risk of hepatotoxicity, evidenced by a 6.3% incidence of ALT elevation at 300 mg/day [2], makes it a distinct choice for studies examining drug-induced liver injury or the long-term safety of wakefulness-promoting agents. In contrast to modafinil, which is a Schedule IV controlled substance in many jurisdictions, adrafinil's status as an unregulated compound in certain markets [3] can also be a practical factor for procurement in specific research settings where regulatory compliance is less restrictive.

Behavioral Pharmacology Protocols Requiring a Delayed Onset of Action

For experiments where an immediate pharmacodynamic effect is undesirable, adrafinil's 45-150 minute onset delay [4] is a critical differentiator. This allows researchers to separate the drug administration event from the testing window, eliminating confounding variables related to the act of dosing. This makes adrafinil preferable to modafinil for specific cognitive and behavioral assays where a slow, sustained increase in alertness is the target intervention.

Formulation and Preformulation Studies Addressing Poor Aqueous Solubility

With its insolubility in water (<1 g/L) and defined solubility in DMSO (57 mg/mL) , adrafinil serves as a model compound for developing and testing formulation strategies aimed at enhancing the bioavailability of poorly soluble drugs. This includes research on novel delivery systems, nano-formulations, or complexation techniques, where adrafinil's well-characterized solubility profile is a quantitative benchmark for success.

Technical Documentation Hub

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